molecular formula C24H18S3 B14743936 1,3,5-Tris(phenylsulfanyl)benzene CAS No. 3379-62-2

1,3,5-Tris(phenylsulfanyl)benzene

Cat. No.: B14743936
CAS No.: 3379-62-2
M. Wt: 402.6 g/mol
InChI Key: SZKJBOSLHMISRL-UHFFFAOYSA-N
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Description

1,3,5-Tris(phenylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with three phenylsulfanyl groups at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(phenylsulfanyl)benzene can be synthesized through a multi-step process involving the introduction of phenylsulfanyl groups onto a benzene ring. One common method involves the reaction of 1,3,5-tribromobenzene with thiophenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using similar reaction conditions as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(phenylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiophenol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups can be introduced under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenol derivatives.

    Substitution: Functionalized benzene derivatives with various substituents.

Scientific Research Applications

1,3,5-Tris(phenylsulfanyl)benzene has several applications in scientific research:

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(phenylsulfanyl)benzene in chemical reactions involves the interaction of its phenylsulfanyl groups with various reagents. These groups can act as nucleophiles or electrophiles, depending on the reaction conditions, facilitating a wide range of chemical transformations. The benzene ring provides a stable framework that supports these reactions, allowing for the formation of diverse products.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(phenylethynyl)benzene: Similar in structure but with ethynyl groups instead of phenylsulfanyl groups.

    1,3,5-Tris(phenyl)benzene: Lacks the sulfur atoms present in 1,3,5-Tris(phenylsulfanyl)benzene.

    1,3,5-Tris(phenylsulfonyl)benzene: Contains sulfonyl groups instead of sulfanyl groups.

Uniqueness

This compound is unique due to the presence of phenylsulfanyl groups, which impart distinct electronic and steric properties to the molecule

Properties

CAS No.

3379-62-2

Molecular Formula

C24H18S3

Molecular Weight

402.6 g/mol

IUPAC Name

1,3,5-tris(phenylsulfanyl)benzene

InChI

InChI=1S/C24H18S3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18H

InChI Key

SZKJBOSLHMISRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC(=C2)SC3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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